molecular formula C6H12O6 B153748 Inositol CAS No. 41546-34-3

Inositol

Cat. No. B153748
CAS RN: 41546-34-3
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, primarily the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation . It is a sugar alcohol with half the sweetness of sucrose (table sugar) .


Synthesis Analysis

Inositol can be synthesized in the human body from glucose . Inositol has been used as an enhancer to improve the production and accumulation of lipids during fermentation by the microalga Schizochytrium sp. SR21 . The addition of inositol to the medium improved lipid production .


Molecular Structure Analysis

The structure of inositol consists of a six-carbon cyclic alcohol with six hydroxyl groups attached to it . The orientation of the hydroxyls around the specifically myo version of inositol allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .


Chemical Reactions Analysis

Inositol plays a critical function in the body’s cellular growth . It’s a type of sugar that helps your body process insulin . Inositol can stimulate glucose uptake in skeletal muscle cells which allows the decrease in blood sugar levels .


Physical And Chemical Properties Analysis

Inositol has a molecular formula of C6H12O6 and a molar mass of 180.16 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 291.3±40.0 °C at 760 mmHg, and a flash point of 143.4±21.9 °C .

Scientific Research Applications

    Psychiatry

    • Summary of Application : Inositol plays a significant role in human brain physiology and pathology. It’s involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It has been used in the treatment of psychiatric disorders, particularly mood and psychotic disorders .
    • Methods of Application : Inositol is administered orally in doses up to 20 grams per day . It can be used as monotherapy or in addition to conventional drugs .
    • Results or Outcomes : While inositol levels have been linked to the pathogenesis of mood disorders, its efficacy in influencing clinical outcomes in both mood and psychotic disorders is still controversial . However, more encouraging results have emerged for the treatment of panic disorders .

    Metabolic Dysfunction in Aging and Neurodegenerative Diseases

    • Summary of Application : Inositol has been found to have potential in preventing or delaying cognitive impairment in aging and neurodegenerative diseases . It impacts insulin signaling, oxidative stress, and endothelial dysfunction .
    • Results or Outcomes : While the exact mechanisms of inositol’s effects are still being studied, it has been found to potentially prevent or delay cognitive impairment in aging and neurodegenerative diseases .

    Polycystic Ovary Syndrome (PCOS)

    • Summary of Application : Inositol has been used in the treatment of PCOS, a hormonal disorder common among women of reproductive age .
    • Results or Outcomes : Inositol has been found to improve insulin sensitivity, restore hormonal balance, improve menstrual regularity, reduce hyperandrogenism, and influence ovarian function .

    Weight Management

    • Summary of Application : Inositol has been found to aid in weight management by improving the body’s use of fats and carbohydrates .
    • Results or Outcomes : When combined with a healthy diet, inositol has been found to promote greater weight and fat loss .

    Sleep Quality

    • Summary of Application : Inositol has been found to impact sleep quality and duration .
    • Results or Outcomes : Research suggests that inositol can impact sleep quality and duration .

    Skin Health

    • Summary of Application : Inositol has been found to enhance skin health and appearance .
    • Results or Outcomes : From helping maintain your skin’s barrier function to improving its elasticity, inositol does it all .

    Osmoregulation and Membrane Biogenesis

    • Summary of Application : Inositol compounds play pivotal roles in osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .
    • Results or Outcomes : The exact mechanisms of inositol’s effects are still being studied, but it has been found to potentially impact various cellular processes .

    Energy Metabolism

    • Summary of Application : Inositols, especially myo-inositol and inositol hexakisphosphate, also known as phytic acid or IP6, have been found to have distinctive properties in energy metabolism and metabolic disorders .
    • Results or Outcomes : Evidence showed that inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

    Cancer Prevention and Treatment

    • Summary of Application : Inositol has been found to have potential in cancer prevention and treatment .
    • Results or Outcomes : While the exact mechanisms of inositol’s effects are still being studied, it has been found to potentially prevent or delay the onset of certain types of cancer .

    Osmoregulation and Membrane Biogenesis

    • Summary of Application : Inositol compounds play pivotal roles in osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .
    • Results or Outcomes : The exact mechanisms of inositol’s effects are still being studied, but it has been found to potentially impact various cellular processes .

    Energy Metabolism

    • Summary of Application : Inositols, especially myo-inositol and inositol hexakisphosphate, also known as phytic acid or IP6, have been found to have distinctive properties in energy metabolism and metabolic disorders .
    • Results or Outcomes : Evidence showed that inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes .

    Cancer Prevention and Treatment

    • Summary of Application : Inositol has been found to have potential in cancer prevention and treatment .
    • Results or Outcomes : While the exact mechanisms of inositol’s effects are still being studied, it has been found to potentially prevent or delay the onset of certain types of cancer .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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Product Name

Inositol

CAS RN

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name Muco-Inositol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1L-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name scyllo-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CIS-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUCO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCYLLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPI-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Inositol
Reactant of Route 2
Inositol
Reactant of Route 3
Inositol
Reactant of Route 4
Inositol
Reactant of Route 5
Inositol
Reactant of Route 6
Inositol

Citations

For This Compound
1,030,000
Citations
BL Turner, MJ Papházy… - … Transactions of the …, 2002 - royalsocietypublishing.org
The inositol phosphates are a group of organic phosphorus compounds found widely in the natural environment, but that represent the greatest gap in our understanding of the global …
Number of citations: 906 royalsocietypublishing.org
BJ Holub - Annual review of nutrition, 1986 - annualreviews.org
… of dietary myo-inositol on the levels of' free myo-inositol and its … -inositol deficiency have been of considerable interest. One of the most exciting developments in the field of myo-inositol …
Number of citations: 368 www.annualreviews.org
G Carlomagno, V Unfer - Eur Rev Med Pharmacol Sci, 2011 - vittoriounfer.it
… -inositol can be converted to either L- or D-chiro-inositol by epimerases. Early studies showed that inositol … the next step was to link impaired inositol clearance with insulin resistance (for …
Number of citations: 181 vittoriounfer.it
RH Michell - Nature reviews Molecular cell biology, 2008 - nature.com
… inositol derivatives in these groups of organisms, and how might inositol, inositol lipids and inositol … And how, later, might the multifarious functions of inositol derivatives have emerged …
Number of citations: 430 www.nature.com
PW Majerus - Annual review of biochemistry, 1992 - annualreviews.org
… triggering phosphatidyl inositol turnover and inositol phosphate … inositol phosphates; (c) pathways for metabolism of inositol pentaphosphates and inositol hexaphosphates; (d) inositol …
Number of citations: 550 www.annualreviews.org
FA Loewus, PPN Murthy - Plant science, 2000 - Elsevier
The multifunctional position supplied by myo-inositol is emerging as a central feature in plant biochemistry and physiology. In this critique, attention is drawn to metabolic aspects and …
Number of citations: 799 www.sciencedirect.com
MJ Berridge, RF Irvine - Nature, 1989 - nature.com
… the contribution of the inositol phosphates. An enormous number of inositol phosphates have … 1; see panel on right for details of inositol phosphate numbering). A myriad of suspected or …
Number of citations: 349 www.nature.com
I Vucenik, AKM Shamsuddin - The Journal of nutrition, 2003 - academic.oup.com
… The data strongly argue for the use of IP 6 plus inositol in our strategies for … plus inositol exerts its action is via lower-phosphate inositol phosphates. Measurement of intracellular inositol …
Number of citations: 465 academic.oup.com
RS Clements Jr, B Darnell - The American journal of clinical …, 1980 - academic.oup.com
Since virtually no information is available concerning the myo-inositol content of dietary constituents, we have measured the amount of this material present in 487 foods by gas-liquid …
Number of citations: 284 academic.oup.com
ML Croze, CO Soulage - Biochimie, 2013 - Elsevier
… In addition, abnormalities in inositol metabolism are … of diabetes, supporting a role of inositol or its derivatives in glucose … of myo-inositol, by far the most common inositol isomer in …
Number of citations: 546 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.